Cas no 1146293-27-7 (6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline)

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline 化学的及び物理的性質
名前と識別子
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- 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline
- 6-chloro-2-methyl-4-piperazin-1-ylquinoline
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- MDL: MFCD11868308
- インチ: 1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3
- InChIKey: MISDVEUJVSQWFZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(C=C(C)N=2)N1CCNCC1
計算された属性
- 精确分子量: 261.103
- 同位素质量: 261.103
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2
- XLogP3: 2.7
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258958-5g |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 97% | 5g |
$313 | 2022-06-14 | |
Chemenu | CM258958-1g |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 97% | 1g |
$105 | 2022-06-14 | |
Chemenu | CM258958-10g |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 97% | 10g |
$468 | 2021-08-18 | |
OTAVAchemicals | 5249489-100MG |
6-chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 95% | 100MG |
$300 | 2023-07-04 | |
A2B Chem LLC | BA01944-1g |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 96% | 1g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | BA01944-250mg |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline |
1146293-27-7 | 96% | 250mg |
$209.00 | 2024-04-20 |
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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3. Caper tea
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
6-Chloro-2-methyl-4-(piperazin-1-yl)quinolineに関する追加情報
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline: A Comprehensive Overview
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, identified by the CAS number 1146293-27-7, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of bicyclic aromatic compounds known for their diverse biological activities and applications in drug discovery. The presence of a chlorine atom at position 6, a methyl group at position 2, and a piperazine moiety at position 4 endows this molecule with unique chemical properties and potential bioactivity.
The synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline involves a multi-step process that typically begins with the preparation of the quinoline core. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have employed microwave-assisted synthesis to streamline the reaction steps, reducing both time and energy consumption. The integration of computational chemistry tools has also facilitated the optimization of reaction conditions, ensuring the formation of the desired product with minimal by-products.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit COX enzymes, which are key players in inflammation-related diseases such as arthritis and cardiovascular disorders.
In addition to its anti-inflammatory effects, this compound has shown potential in anticancer research. Preclinical studies have revealed that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT and MAPK. These findings underscore its role as a potential lead compound for anticancer drug development. Furthermore, its ability to cross the blood-brain barrier suggests that it may also be explored for neurodegenerative diseases like Alzheimer's and Parkinson's.
The structural versatility of 6-Chloro-2-methyl-4-(piperazin-1-y)l)quinoline allows for further functionalization, enabling researchers to investigate its derivatives for enhanced bioavailability and efficacy. For example, substituting the chlorine atom with other halogens or introducing additional functional groups could lead to compounds with improved pharmacokinetic profiles.
In conclusion, CAS No. 1146293-27-7, or 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, represents a significant advancement in heterocyclic chemistry with promising applications in drug discovery. Its unique combination of structural features and biological activities positions it as a valuable tool for researchers aiming to develop innovative therapeutic agents.
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